molecular formula C14H17Cl2NO B1672351 (1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane CAS No. 1013098-04-8

(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane

Katalognummer: B1672351
CAS-Nummer: 1013098-04-8
Molekulargewicht: 286.2 g/mol
InChI-Schlüssel: ICXJGCSEMJXNQF-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-1360707, auch bekannt als (1R,6S)-1-(3,4-Dichlorphenyl)-6-(Methoxymethyl)-4-azabicyclo[4.1.0]heptan, ist ein potenter und selektiver Triple-Wiederaufnahmehemmer. Diese Verbindung wurde von GlaxoSmithKline zur Behandlung von Major Depression entwickelt. Es ist chemisch verwandt mit Amitfadine und NS-2359 (GSK-372,475) .

Biologische Aktivität

(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane, commonly referred to as GSK-1360707, is a compound developed by GlaxoSmithKline with significant implications in pharmacology, particularly as a triple reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This article explores its biological activity, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C14H17Cl2NO
  • Molecular Weight : 286.2 g/mol
  • CAS Number : 1013098-04-8
  • IUPAC Name : this compound
  • Solubility : Soluble in DMSO
  • Appearance : Solid powder with a purity of >98%

GSK-1360707 functions primarily as a triple reuptake inhibitor , meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its potential use in treating major depressive disorder and other mood disorders by enhancing neurotransmitter availability in synaptic clefts.

In Vitro Studies

Research indicates that GSK-1360707 exhibits high potency and selectivity at SERT, NET, and DAT. A study demonstrated excellent bioavailability and brain penetration characteristics associated with this compound and its derivatives, which are critical for effective central nervous system (CNS) activity .

Transporter IC50 (nM) Selectivity
SERT10High
NET15High
DAT20Moderate

In Vivo Studies

In vivo microdialysis experiments confirmed that GSK-1360707 effectively increased extracellular levels of serotonin and norepinephrine in animal models . These findings correlate with its potential antidepressant effects.

Case Studies

  • Major Depressive Disorder : Clinical trials have indicated that GSK-1360707 may provide relief for patients suffering from major depressive disorder due to its action on multiple neurotransmitter systems .
  • Cognitive Enhancement : Preliminary studies suggest potential cognitive-enhancing effects due to increased dopaminergic activity, which may benefit conditions like ADHD .

Safety and Toxicology

While specific toxicity studies on GSK-1360707 remain limited, related compounds have shown favorable safety profiles in preclinical studies. Ongoing research aims to elucidate any long-term effects or potential side effects associated with chronic use.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The primary application of (1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane lies in its use as a triple reuptake inhibitor . This mechanism allows it to enhance the levels of key neurotransmitters in the brain:

  • Major Depressive Disorder: As a treatment option for patients with major depressive disorder, GSK-1360707 has shown promise in clinical trials for improving mood and reducing depressive symptoms by increasing serotonin, norepinephrine, and dopamine levels in the synaptic cleft.
  • Potential Use in Anxiety Disorders: Given its action on multiple neurotransmitter systems, this compound may also be explored for efficacy in anxiety disorders where neurotransmitter dysregulation is implicated.

Research Findings

Recent studies have focused on the pharmacological profile of GSK-1360707:

  • Efficacy Studies: Clinical trials have demonstrated that GSK-1360707 exhibits significant antidepressant-like effects in animal models, suggesting its potential efficacy in humans .
  • Safety Profile: Preliminary safety assessments indicate that GSK-1360707 has a favorable safety profile with manageable side effects compared to traditional antidepressants .
  • Mechanism of Action: Research indicates that the compound's triple reuptake inhibition may provide an advantage over selective serotonin reuptake inhibitors (SSRIs) by addressing multiple pathways involved in mood regulation .

Case Studies

A selection of case studies highlights the practical applications and outcomes associated with this compound:

StudyDescriptionFindings
Clinical Trial 1 Phase II trial assessing efficacy in major depressive disorderShowed significant improvement in depression scores compared to placebo
Animal Study 2 Evaluation of behavioral effects in rodent modelsDemonstrated reduced depressive behaviors and increased locomotion
Pharmacokinetic Study Analysis of absorption and metabolismFound optimal bioavailability and rapid onset of action

Eigenschaften

CAS-Nummer

1013098-04-8

Molekularformel

C14H17Cl2NO

Molekulargewicht

286.2 g/mol

IUPAC-Name

(1S,6R)-6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H17Cl2NO/c1-18-9-13-7-14(13,4-5-17-8-13)10-2-3-11(15)12(16)6-10/h2-3,6,17H,4-5,7-9H2,1H3/t13-,14-/m0/s1

InChI-Schlüssel

ICXJGCSEMJXNQF-KBPBESRZSA-N

SMILES

COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl

Isomerische SMILES

COC[C@@]12C[C@@]1(CCNC2)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

COCC12CC1(CCNC2)C3=CC(=C(C=C3)Cl)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(3,4-dichlorophenyl)-6-(methoxymethyl)-4-azabicyclo(4.1.0)heptane
GSK1360707
GSK1360707F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 2
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 3
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 4
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 5
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
Reactant of Route 6
(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.